Hydrazinecarboxamide, 2-(2-(ethylamino)-6,7-dimethoxy-4-quinazolinyl)-
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Overview
Description
2-(2-(Ethylamino)-6,7-dimethoxyquinazolin-4-yl)hydrazinecarboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, with various functional groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Ethylamino)-6,7-dimethoxyquinazolin-4-yl)hydrazinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced through methylation reactions using methanol and a suitable catalyst.
Attachment of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions using ethylamine.
Formation of the Hydrazinecarboxamide Moiety: The final step involves the reaction of the intermediate compound with hydrazine and a suitable carboxylic acid derivative to form the hydrazinecarboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Ethylamino)-6,7-dimethoxyquinazolin-4-yl)hydrazinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethylamine in ethanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
2-(2-(Ethylamino)-6,7-dimethoxyquinazolin-4-yl)hydrazinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(Ethylamino)-6,7-dimethoxyquinazolin-4-yl)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Methylamino)-6,7-dimethoxyquinazolin-4-yl)hydrazinecarboxamide
- 2-(2-(Propylamino)-6,7-dimethoxyquinazolin-4-yl)hydrazinecarboxamide
- 2-(2-(Butylamino)-6,7-dimethoxyquinazolin-4-yl)hydrazinecarboxamide
Uniqueness
2-(2-(Ethylamino)-6,7-dimethoxyquinazolin-4-yl)hydrazinecarboxamide is unique due to its specific combination of functional groups, which can result in distinct biological activities and chemical reactivity compared to similar compounds. The presence of the ethylamino group, in particular, can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
CAS No. |
134749-35-2 |
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Molecular Formula |
C13H18N6O3 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
[[2-(ethylamino)-6,7-dimethoxyquinazolin-4-yl]amino]urea |
InChI |
InChI=1S/C13H18N6O3/c1-4-15-13-16-8-6-10(22-3)9(21-2)5-7(8)11(17-13)18-19-12(14)20/h5-6H,4H2,1-3H3,(H3,14,19,20)(H2,15,16,17,18) |
InChI Key |
KDPJTIXABOWVBU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=CC(=C(C=C2C(=N1)NNC(=O)N)OC)OC |
Origin of Product |
United States |
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